molecular formula C9H7NO2S2 B1300088 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- CAS No. 102878-38-6

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-

Cat. No.: B1300088
CAS No.: 102878-38-6
M. Wt: 225.3 g/mol
InChI Key: GZZQBXSBVQPQNY-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2-hydroxyphenyl and 2-thioxo groups further enhances its chemical reactivity and potential for various applications.

Biochemical Analysis

Biochemical Properties

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . This interaction is significant in the context of cancer metastasis, where the inhibition of metalloproteinases can prevent the spread of cancer cells. Additionally, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- has been shown to interact with intercellular adhesion molecules, influencing cell adhesion and migration .

Cellular Effects

The effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cell growth and differentiation . Furthermore, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . For instance, its interaction with metalloproteinases leads to the inhibition of these enzymes, preventing the degradation of the extracellular matrix and thereby inhibiting cancer cell invasion . Additionally, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different tissues .

Subcellular Localization

The subcellular localization of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules involved in cell signaling and gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- typically involves the cyclization of Schiff bases with thioglycolic acid. The Schiff bases are prepared by the condensation of aromatic aldehydes with primary amines. The cyclization reaction is usually carried out in the presence of a catalyst such as anhydrous zinc chloride in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can be compared with other thiazolidinone derivatives:

Conclusion

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a versatile compound with significant potential in medicinal chemistry. Its diverse chemical reactivity and biological activities make it a valuable subject for further research and development.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZQBXSBVQPQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362865
Record name 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102878-38-6
Record name 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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